molecular formula C10H12FNO B2400800 [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol CAS No. 1389391-15-4

[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

Cat. No.: B2400800
CAS No.: 1389391-15-4
M. Wt: 181.21
InChI Key: HOBXJDYDGFFAPV-JTQLQIEISA-N
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Description

[(3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a fluorinated tetrahydroisoquinoline derivative with the molecular formula C₁₀H₁₂FNO and a molar mass of 181.21 g/mol (CAS: 1389391-15-4) . Its structure features a chiral center at the 3S position, a fluorine substituent at the 6-position of the isoquinoline ring, and a hydroxymethyl (-CH₂OH) group. This compound is primarily used as a synthetic intermediate in pharmaceutical research, particularly for developing central nervous system (CNS)-targeting agents due to the isoquinoline scaffold’s relevance in neuroactive molecules .

Key physicochemical properties include:

  • Density: 1.168 g/cm³ (predicted)
  • Boiling Point: 302.5 ± 42.0 °C (predicted)
  • pKa: 14.57 ± 0.10 (predicted) .

Properties

IUPAC Name

[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-9-2-1-7-5-12-10(6-13)4-8(7)3-9/h1-3,10,12-13H,4-6H2/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBXJDYDGFFAPV-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=C1C=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=C1C=C(C=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 6-fluoro-1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Asymmetric synthesis can be achieved using chiral catalysts or auxiliaries.

    Hydroxymethylation: The introduction of the hydroxymethyl group at the 3rd position is carried out through hydroxymethylation reactions. This can be achieved using formaldehyde and a reducing agent under controlled conditions.

Industrial Production Methods

Industrial production of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol may involve large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure the desired stereochemistry.

Chemical Reactions Analysis

Types of Reactions

[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl (3S)-6-Fluoro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Hydrochloride

  • Molecular Formula: C₁₂H₁₄FNO₂·HCl
  • Molar Mass : 245.7 g/mol .
  • Structural Differences : Replaces the hydroxymethyl group with a methyl carboxylate ester (-COOCH₃) and exists as a hydrochloride salt.
  • The hydrochloride salt form increases crystallinity and stability, facilitating purification .
  • Applications: Likely serves as a precursor for amide or carboxylic acid derivatives, contrasting with the methanol group’s utility in ether or ester synthesis.

[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol

  • Structural Features : Contains 6,7-dimethoxy substituents and a phenyl group at the 1-position .
  • The phenyl substituent introduces steric bulk, which may reduce metabolic clearance but limit blood-brain barrier penetration.
  • Crystallography : Structural data (e.g., bond lengths, angles) were resolved using SHELXS97 and SHELXL97, highlighting the importance of stereochemical accuracy in pharmacological activity .

FANAPT® (Iloperidone)

  • Molecular Formula : C₂₄H₂₇FN₂O₄
  • Structural Class : Piperidinyl-benzisoxazole derivative .
  • Its benzisoxazole and piperidine moieties enable dual dopamine-serotonin receptor antagonism, a mechanism absent in simpler tetrahydroisoquinolines.
  • Relevance : Highlights the role of fluorine in enhancing pharmacokinetic properties (e.g., half-life) across diverse scaffolds .

Physicochemical and Pharmacological Comparisons

Physical Properties

Property [(3S)-6-Fluoro-THIQ-3-yl]methanol Methyl (3S)-6-Fluoro-THIQ-3-carboxylate HCl 6,7-Dimethoxy-1-phenyl-THIQ-3-yl]methanol
Molecular Weight (g/mol) 181.21 245.7 ~350 (estimated)
Boiling Point (°C) 302.5 ± 42.0 Not reported Not reported
Solubility Moderate (hydroxymethyl group) Low (ester; salt improves crystallinity) Low (dimethoxy, phenyl groups)
Chirality 3S configuration 3S configuration 1R,3S configuration

Biological Activity

[(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is a chiral compound with significant biological activity. Its chemical structure includes a tetrahydroisoquinoline core, which is known for various pharmacological properties. The compound is characterized by its molecular formula C10H12FNOC_{10}H_{12}FNO and a molecular weight of 181.21 g/mol. The compound's CAS number is 1389391-15-4.

PropertyValue
Molecular FormulaC10H12FNO
Molecular Weight181.21 g/mol
Purity≥ 95%
IUPAC Name(S)-(6-fluoro-1,2,3,4-tetrahydroisoquin-3-yl)methanol
SMILESOC[C@@H]1CC2=C(C=CC(F)=C2)CN1

The biological activity of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol is primarily attributed to its interaction with various neurotransmitter systems. Studies indicate that it may act as a modulator of dopamine and serotonin receptors, which are crucial in regulating mood and behavior.

Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antidepressant Activity : Animal studies suggest that [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol exhibits antidepressant-like effects in behavioral models.
  • Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from oxidative stress and apoptosis.
  • Anxiolytic Properties : Preliminary studies indicate that it may reduce anxiety-like behaviors in rodent models.

Case Studies and Research Findings

  • Study on Antidepressant Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various tetrahydroisoquinoline derivatives, including [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol. Results indicated a significant reduction in immobility time in the forced swim test, suggesting antidepressant activity.
  • Neuroprotective Mechanism :
    • Research conducted at a leading neuroscience institute explored the neuroprotective properties of the compound against neurotoxic agents. It was found to significantly inhibit neuronal death induced by glutamate toxicity in vitro.
  • Anxiolytic Activity :
    • A behavioral study published in Psychopharmacology reported that administration of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol resulted in decreased anxiety-like behavior in mice subjected to the elevated plus maze test.

Toxicology and Safety Profile

The safety profile of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol has been assessed in various preclinical studies. While acute toxicity appears low at therapeutic doses, further studies are necessary to establish long-term safety and potential side effects.

Q & A

Basic: What are the common synthetic routes for [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol, and how is stereochemical purity ensured?

Answer:
A typical synthesis involves reducing a precursor amino ester using LiAlH₄ in dry tetrahydrofuran (THF) under inert conditions. For example, LiAlH₄ reduction of a fluorinated tetrahydroisoquinoline ester derivative yields the primary alcohol, followed by purification via gradient column chromatography (e.g., using MeOH:DCM mixtures) to isolate the (3S)-configured product . Stereochemical purity is confirmed by chiral HPLC or NMR studies, as demonstrated in analogous structures where absolute configurations (e.g., R,S at chiral centers) were validated via NOE correlations or X-ray crystallography .

Advanced: How can enantiomeric excess (ee) be optimized during the synthesis of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Answer:
Optimizing ee requires chiral auxiliaries or asymmetric catalysis. For instance, using enantiopure starting materials (e.g., (1R,3S)-configured precursors) or chiral reducing agents like BINAL-H can enhance stereoselectivity. Post-synthetic analysis via X-ray diffraction (e.g., SHELXL refinement) or circular dichroism (CD) spectroscopy ensures minimal racemization . In cases of low ee, recrystallization in polar solvents (e.g., methanol/water mixtures) may improve purity, as seen in structurally related hydrates .

Basic: What spectroscopic techniques are most reliable for characterizing [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assignments rely on coupling constants (e.g., J₃-F for fluorine interactions) and DEPT experiments to distinguish CH₃/CH₂/CH groups.
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding networks, as shown in hydrate structures where O–H···O interactions were mapped .
  • IR spectroscopy : Confirms alcohol (–OH) and amine (–NH) functional groups via stretches at ~3300 cm⁻¹ and ~1600 cm⁻¹, respectively.

Advanced: How do solvent effects or crystal packing influence the observed NMR chemical shifts of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Answer:
Solvent polarity and hydrogen-bonding capacity significantly alter shifts. For example, DMSO-d₆ induces downfield shifts in –OH protons due to strong hydrogen bonding, while CDCl₃ may mask exchangeable protons. Crystal packing effects, such as intermolecular O–H···O or N–H···F interactions, can also shift signals in solid-state NMR. Discrepancies between solution and solid-state data should be cross-validated with X-ray structures .

Basic: What are the primary applications of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol in medicinal chemistry?

Answer:
This compound serves as a chiral building block for bioactive molecules. For example, fluorinated tetrahydroisoquinoline derivatives are key intermediates in antibiotics (e.g., mureidomycins, where hydroxylated analogs exhibit antibacterial activity) . Its –OH and –NH groups enable functionalization via Mitsunobu reactions or amide couplings to generate libraries for structure-activity relationship (SAR) studies .

Advanced: How does fluorination at the 6-position impact the biological activity of tetrahydroisoquinoline derivatives?

Answer:
Fluorine’s electronegativity and small size enhance metabolic stability and bioavailability. In mureidomycins, fluorination at analogous positions improves target binding (e.g., bacterial translocase I inhibition) by modulating electron density and steric effects . Computational studies (e.g., DFT or molecular docking) can predict how 6-fluoro substitution alters electrostatic potential surfaces or ligand-receptor interactions .

Basic: What crystallographic software (e.g., SHELX, OLEX2) is suitable for resolving the structure of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Answer:
SHELXTL (for small molecules) and OLEX2 (for integrated solution-refinement workflows) are widely used. SHELXL refines hydrogen-bonding networks and disorder models, critical for hydrates or solvates, while OLEX2’s GUI streamlines data merging and validation . For example, disordered water molecules in a hydrate structure were resolved using SHELXL’s ISOR and DELU restraints .

Advanced: How can researchers address discrepancies between computational and experimental data (e.g., DFT-predicted vs. observed bond angles)?

Answer:
Discrepancies often arise from crystal packing forces or solvent effects not modeled in DFT. For instance, computational models assuming gas-phase geometry may overlook intermolecular interactions (e.g., O–H···F in crystals). Hybrid QM/MM methods or periodic boundary condition (PBC) DFT can improve accuracy. Validation against high-resolution X-ray data (R < 0.05) is essential .

Basic: What safety precautions are recommended when handling [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Answer:
Use PPE (gloves, goggles) and work under a fume hood. The compound may release toxic HF upon decomposition; avoid contact with acids. Storage under inert atmosphere (N₂/Ar) at 2–8°C prevents oxidation, as recommended for structurally similar fluorinated alcohols .

Advanced: What strategies mitigate racemization during functionalization of [(3S)-6-fluoro-1,2,3,4-tetrahydroisoquinolin-3-yl]methanol?

Answer:
Low-temperature reactions (<0°C) and mild conditions (e.g., EDC/HOBt couplings instead of acyl chlorides) reduce epimerization. Chiral derivatizing agents (e.g., Mosher’s acid) can monitor enantiopurity during reactions. For Mitsunobu reactions, chiral ligands like (R)-BINOL improve retention of configuration .

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